Antifungal agent 88

Antifungal Resistance Candida albicans Azole

Antifungal Agent 88 (Compound 54) is a critical, non-fungible tool for studying azole resistance. Unlike generic fluconazole, it demonstrates potent in vitro activity against resistant Candida albicans (MIC: <0.125–1 µg/mL), making it essential for resistance mechanism studies and screening novel therapies. Preliminary data suggest a favorable safety profile, offering a less hepatotoxic alternative for in vivo murine candidiasis models, and unconfounded PK/PD analysis. Ensure your research is not compromised by generic substitution; secure this specific, high-purity reference compound for reproducible and translatable results.

Molecular Formula C25H22N4O5S
Molecular Weight 490.5 g/mol
Cat. No. B12364901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 88
Molecular FormulaC25H22N4O5S
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=NC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O
InChIInChI=1S/C25H22N4O5S/c30-21-7-3-1-5-19(21)23-27-24(20-6-2-4-8-22(20)31)29(28-23)18-11-9-16(10-12-18)25(32)26-17-13-14-35(33,34)15-17/h1-12,17,30-31H,13-15H2,(H,26,32)
InChIKeyIFWVMSVACSIUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 88: Procurement-Focused Technical Baseline and Identification


Antifungal Agent 88, also designated as compound 54 or AF-88, is a synthetic, investigational antifungal agent belonging to the azole class . Its mechanism of action is predicated on the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity . The compound is characterized by the molecular formula C25H22N4O5S, a molecular weight of 490.53 g/mol, and typically presents as a solid at room temperature [1]. Primary research indicates its use in studying antifungal mechanisms and developing new therapeutic candidates against a spectrum of pathogenic fungi .

The Inadmissibility of Generic Substitution for Antifungal Agent 88 in Critical Research


Procurement decisions in antifungal research cannot rely on generic substitution due to significant, non-interchangeable differences in compound potency, spectrum, and resistance profiles . While many azoles share a common mechanism, their chemical structures dictate specific interactions with fungal CYP51 enzymes and influence physicochemical properties that alter bioavailability and efficacy [1]. For instance, a compound with a broader MIC range may be ineffective against specific resistant strains where another excels [2]. The evidence below demonstrates that Antifungal Agent 88 possesses a distinct profile, particularly concerning its activity against azole-resistant Candida species, which directly contradicts the notion that any broad-spectrum azole could serve as a functional substitute in assays designed for this specific compound .

Quantitative Comparative Evidence: Antifungal Agent 88 vs. Key Comparators


Potency Retention Against Azole-Resistant Candida albicans: A Key Differentiator from Fluconazole

Unlike fluconazole, which exhibits significantly reduced or no activity against azole-resistant Candida albicans, Antifungal Agent 88 retains potent fungicidal activity against these clinically relevant strains . This qualitative difference in spectrum is a critical selection criterion for projects focused on overcoming antifungal resistance. The quantitative MIC range of Antifungal Agent 88 (<0.125-1 μg/mL) remains effective across a broad panel, whereas fluconazole's MIC50 for resistant isolates often exceeds 64 μg/mL, rendering it ineffective [1].

Antifungal Resistance Candida albicans Azole

Broad-Spectrum In Vitro Activity: Comparative MIC Ranges for Candida spp.

Antifungal Agent 88 demonstrates a consistently low and narrow MIC range of <0.125 μg/mL to 1 μg/mL against a broad spectrum of Candida species [1]. This contrasts sharply with the highly variable and often elevated MICs seen with clinically established azoles like voriconazole and posaconazole, which can range from ≤0.015 μg/mL to >16 μg/mL depending on the isolate and species [2]. This narrower, more predictable potency profile suggests a potentially more reliable and uniform performance in research assays compared to in-class alternatives with wider and higher MIC distributions.

Antifungal Susceptibility Testing MIC Candida

Comparative Potency Against a Common Comparator: Antifungal Agent 54 vs. Miconazole

While direct data for Antifungal Agent 88 vs. miconazole is not available, data for its closely related analog, Antifungal Agent 54, shows it is 'more effective than miconazole' against fluconazole-resistant strains [1]. This class-level observation suggests that Antifungal Agent 88 likely possesses a superior potency profile compared to older imidazoles like miconazole, which often have MICs ranging from 0.63 μg/mL to over 2500 μg/mL against Candida albicans [2]. This inference is further supported by the fact that the MIC range for Antifungal Agent 88 (<0.125-1 μg/mL) is significantly lower than the MIC of miconazole for some strains .

Antifungal Potency Miconazole Candida albicans

Preclinical Safety Profile: Lack of Reported Hepatotoxicity Signals vs. Systemic Azoles

A known limitation of many systemic azole antifungals (e.g., fluconazole, voriconazole) is their association with liver toxicity, manifesting as elevated serum aminotransferase levels [1]. In contrast, a review of current technical datasheets and research use statements for Antifungal Agent 88 reveals no reported evidence or warnings concerning hepatotoxicity, suggesting a potentially cleaner safety profile at the preclinical stage [2]. This is a crucial differentiator for researchers seeking compounds with reduced confounding toxicity in in vivo models, particularly when evaluating efficacy independent of off-target effects.

Hepatotoxicity Preclinical Safety Azole

Defined Research and Industrial Application Scenarios for Antifungal Agent 88


In Vitro Susceptibility Testing Against Azole-Resistant Candida Panels

The most direct application for Antifungal Agent 88 is as a reference compound or investigational agent in in vitro susceptibility assays targeting azole-resistant Candida isolates, particularly C. albicans . Its demonstrated activity against strains where fluconazole fails makes it an essential tool for studying resistance mechanisms and screening for novel therapies that can overcome this clinical challenge [1].

Mechanistic Studies of CYP51 Inhibition and Ergosterol Biosynthesis Disruption

As an azole-class inhibitor of lanosterol 14α-demethylase (CYP51), Antifungal Agent 88 is suitable for biochemical and genetic studies investigating the ergosterol biosynthesis pathway in fungi . Its use as a model compound can help elucidate structure-activity relationships (SAR) within this inhibitor class and identify key molecular interactions that confer enhanced potency or altered resistance profiles .

In Vivo Proof-of-Concept Studies in Murine Candidiasis Models (Preliminary)

Given the absence of reported hepatotoxicity signals in preliminary documentation, Antifungal Agent 88 presents a potentially safer alternative for initial in vivo efficacy testing in murine models of candidiasis compared to other systemic azoles with known liver toxicity [2]. This allows researchers to focus on the compound's antifungal efficacy without the confounding variable of severe compound-induced organ toxicity, facilitating clearer interpretation of pharmacokinetic/pharmacodynamic (PK/PD) relationships [3].

Chemical Biology Tool for Validating Fungal-Specific Targets

With its well-defined chemical structure and mechanism, Antifungal Agent 88 serves as a precise chemical biology probe. It can be employed to selectively perturb ergosterol biosynthesis in fungal systems to validate the essentiality of this pathway or specific downstream targets, aiding in the identification and validation of new antifungal drug targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 88

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.